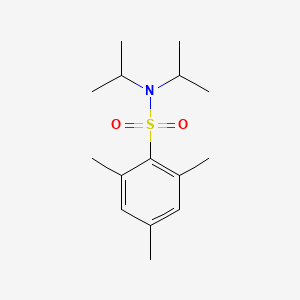
3-cyano-N-(2-ethyl-6-methylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyano-N-(2-ethyl-6-methylphenyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a yellowish powder that is soluble in organic solvents like dichloromethane and dimethyl sulfoxide. This compound has drawn the attention of researchers due to its potential applications in various fields like medicinal chemistry, material science, and organic synthesis.
作用机制
The mechanism of action of 3-cyano-N-(2-ethyl-6-methylphenyl)benzamide involves its interaction with certain enzymes like PKC and GSK-3β. This compound binds to the active site of these enzymes and inhibits their activity, thereby preventing the development of various diseases like cancer, Alzheimer's disease, and diabetes.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been studied extensively in various in vitro and in vivo models. This compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
One of the main advantages of using 3-cyano-N-(2-ethyl-6-methylphenyl)benzamide in lab experiments is its high potency and selectivity towards certain enzymes like PKC and GSK-3β. This compound has also been shown to have good solubility in organic solvents, which makes it easier to handle in lab experiments. However, one of the limitations of using this compound is its potential toxicity towards normal cells, which requires careful optimization of the experimental conditions.
未来方向
There are several future directions that can be explored in the research of 3-cyano-N-(2-ethyl-6-methylphenyl)benzamide. One of the directions is the development of more potent and selective inhibitors of certain enzymes like PKC and GSK-3β, which can be used as therapeutic agents for various diseases. Another direction is the synthesis of novel organic materials using this compound as a building block, which can have potential applications in areas like optoelectronics, energy storage, and sensing. Finally, more studies can be conducted to explore the potential applications of this compound in other fields like agricultural chemistry and environmental science.
合成方法
The synthesis of 3-cyano-N-(2-ethyl-6-methylphenyl)benzamide can be achieved through various methods. One of the most common methods involves the reaction of 2-ethyl-6-methylaniline with phosgene to form 2-ethyl-6-methylphenyl isocyanate, which is then reacted with 3-cyanobenzoic acid to form the final product. Another method involves the reaction of 2-ethyl-6-methylaniline with cyanogen bromide to form 2-ethyl-6-methylphenyl cyanamide, which is then reacted with 3-bromobenzoic acid to form the final product.
科学研究应用
3-cyano-N-(2-ethyl-6-methylphenyl)benzamide has been the subject of various scientific research studies due to its potential applications in different fields. In medicinal chemistry, this compound has shown promising results as an inhibitor of certain enzymes like protein kinase C (PKC) and glycogen synthase kinase-3β (GSK-3β), which are involved in the development of various diseases like cancer, Alzheimer's disease, and diabetes. In material science, this compound has been used as a building block for the synthesis of various organic materials like liquid crystals, polymers, and dendrimers. In organic synthesis, this compound has been used as a starting material for the synthesis of other benzamide derivatives.
属性
IUPAC Name |
3-cyano-N-(2-ethyl-6-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-3-14-8-4-6-12(2)16(14)19-17(20)15-9-5-7-13(10-15)11-18/h4-10H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCRFRQJJMPWQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=CC(=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-fluorophenyl)methyl]-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide](/img/structure/B7636021.png)
![N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B7636032.png)
![N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide](/img/structure/B7636043.png)



![N-(3-fluorophenyl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7636069.png)
![[2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636072.png)
![[2-(2-chloro-4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636079.png)

![[2-(2,6-dichloro-3-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636089.png)
![[2-oxo-2-(4-piperidin-1-ylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636115.png)
![[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636124.png)
![[2-(3-chloro-4-methoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636125.png)